molecular formula C19H18O3S B10865092 8-methoxy-1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-one

8-methoxy-1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-one

Cat. No.: B10865092
M. Wt: 326.4 g/mol
InChI Key: JWVOOUUXARMUMD-UHFFFAOYSA-N
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Description

8-methoxy-1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-one is a complex organic compound with a unique structure that combines a furan ring with a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-one typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cycloheptane Ring: This step often involves the use of cyclization reactions that form the seven-membered ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the furan ring, potentially converting it to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery research.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the furan and cycloheptane rings may confer unique biological activities, such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its complex structure might also make it useful in the design of advanced polymers or coatings.

Mechanism of Action

The mechanism by which 8-methoxy-1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-one exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    8-methoxy-1,3-dimethyl-6-phenyl-4H-cyclohepta[c]furan-4-one: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-one: Lacks the methoxy group, potentially altering its chemical properties.

    8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one: Lacks both the phenyl and methylsulfanyl groups, significantly changing its chemical behavior.

Uniqueness

The presence of the methoxy, dimethyl, and methylsulfanyl groups in 8-methoxy-1,3-dimethyl-6-[4-(methylsulfanyl)phenyl]-4H-cyclohepta[c]furan-4-one makes it unique compared to its analogs. These functional groups can influence the compound’s reactivity, stability, and potential biological activity, making it a valuable target for further research and development.

Properties

Molecular Formula

C19H18O3S

Molecular Weight

326.4 g/mol

IUPAC Name

4-methoxy-1,3-dimethyl-6-(4-methylsulfanylphenyl)cyclohepta[c]furan-8-one

InChI

InChI=1S/C19H18O3S/c1-11-18-16(20)9-14(13-5-7-15(23-4)8-6-13)10-17(21-3)19(18)12(2)22-11/h5-10H,1-4H3

InChI Key

JWVOOUUXARMUMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=CC(=O)C2=C(O1)C)C3=CC=C(C=C3)SC)OC

Origin of Product

United States

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